molecular formula C29H23F3N2O6S B11052965 Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No. B11052965
M. Wt: 584.6 g/mol
InChI Key: BYGMAEJJPWIKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound that features a variety of functional groups, including nitro, thiophene, and trifluoromethyl groups

Preparation Methods

The synthesis of Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Incorporation of the Thiophene Ring: This can be done through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated intermediate.

    Addition of the Trifluoromethyl Group: This step can be achieved using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The presence of the thiophene ring makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds include other octahydroquinoline derivatives with different substituents. For example:

    Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(phenyl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate: This compound lacks the thiophene ring, which may affect its electronic properties and reactivity.

    Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(methyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, which can influence its lipophilicity and biological activity.

Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C29H23F3N2O6S

Molecular Weight

584.6 g/mol

IUPAC Name

ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-thiophen-2-yl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate

InChI

InChI=1S/C29H23F3N2O6S/c1-2-40-28(37)26-19(23-11-6-12-41-23)14-22-25(27(26)36)18(16-7-5-8-17(13-16)34(38)39)15-24(35)33(22)21-10-4-3-9-20(21)29(30,31)32/h3-13,18-19,26H,2,14-15H2,1H3

InChI Key

BYGMAEJJPWIKOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.